![molecular formula C9H14O3 B136446 (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid CAS No. 158430-34-3](/img/structure/B136446.png)
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid, also known as ACAC, is a chiral cyclic amino acid derivative that has gained significant attention in recent years due to its potential applications in various fields of scientific research. ACAC is synthesized through a multistep process, and its unique chemical properties make it an attractive candidate for use in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has a wide range of potential applications in scientific research. One of the primary uses of (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid is as a chiral building block for the synthesis of complex molecules. (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid can be used to synthesize various cyclic amino acids and peptides, which can be used in drug discovery and development. Additionally, (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has been used as a ligand in asymmetric catalysis, which has led to the development of new synthetic methods for the production of chiral compounds.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid can also form stable complexes with metal ions, which can be used in catalytic reactions. Additionally, (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has been shown to have neuroprotective effects, which may be due to its ability to modulate glutamatergic neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid in lab experiments is its chiral nature. (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid is a chiral compound, which means that it can exist in two enantiomeric forms. This makes it an attractive candidate for use in studies that require chiral compounds. Additionally, (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid is relatively easy to synthesize, which makes it readily available for scientific research. One of the limitations of using (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid in lab experiments is that its mechanism of action is not fully understood. Additionally, (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has been shown to have some toxicity in vitro, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for research on (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid. One area of research is the development of new synthetic methods for the production of chiral compounds using (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid as a chiral auxiliary. Another area of research is the investigation of the anti-inflammatory and neuroprotective properties of (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid. Additionally, further studies are needed to fully understand the mechanism of action of (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid and its potential applications in drug discovery and development.
Synthesemethoden
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid is synthesized through a multistep process that involves the reaction of cyclohexanone with benzaldehyde, followed by amination and acetylation. The reaction is catalyzed by a chiral catalyst, which results in the formation of a single enantiomer of (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid. The synthesis method is relatively simple and can be carried out on a large scale, making (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid readily available for scientific research.
Eigenschaften
CAS-Nummer |
158430-34-3 |
---|---|
Produktname |
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid |
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(1S,2R)-2-acetylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h7-8H,2-5H2,1H3,(H,11,12)/t7-,8-/m0/s1 |
InChI-Schlüssel |
TUKYIYSUAUIYSI-YUMQZZPRSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1CCCC[C@@H]1C(=O)O |
SMILES |
CC(=O)C1CCCCC1C(=O)O |
Kanonische SMILES |
CC(=O)C1CCCCC1C(=O)O |
Synonyme |
Cyclohexanecarboxylic acid, 2-acetyl-, (1R,2S)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.